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5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3001109
CAS No.: 96335-42-1
M. Wt: 150.141
InChI Key: IZZLGZNKNYFYCW-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Medicinal Chemistry and Material Science

Fused nitrogen heterocycles are a cornerstone of medicinal chemistry and material science. These bicyclic structures, containing at least one nitrogen atom, are prevalent in a vast array of biologically active compounds and functional materials. In medicinal chemistry, they are integral to the structures of numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities. nih.gov Their rigid frameworks provide a well-defined three-dimensional orientation for functional groups, enabling precise interactions with biological targets such as enzymes and receptors. This structural feature is crucial for designing potent and selective therapeutic agents.

The synthetic versatility of fused pyrimidines allows for the creation of large libraries of compounds for drug discovery. researchgate.net Many approved drugs for various diseases, including cancer and infections, are based on these scaffolds. eurekaselect.com In the realm of material science, the unique photophysical properties of certain fused nitrogen heterocycles have led to their application in the development of advanced materials.

Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core in Therapeutic Agent Design

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made it a focal point for the design of novel therapeutic agents. nih.goveurjchem.com Derivatives of this core have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects. nih.gov

One of the most significant applications of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of protein kinase inhibitors. eurjchem.comrsc.org Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine structure can mimic the purine (B94841) core of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors. ekb.eg Several pyrazolo[1,5-a]pyrimidine-based compounds have entered clinical trials as anticancer agents, targeting kinases such as cyclin-dependent kinases (CDKs). ekb.eg

Research Trajectory of 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

The research into derivatives of this compound has followed a trajectory from synthesis and initial biological screening to more focused investigations into their mechanisms of action and structure-activity relationships (SAR). Early studies often focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, with microwave-assisted methods proving effective in controlling the formation of 5-amino versus 7-amino isomers. nih.gov

Subsequent research has explored the therapeutic potential of this specific scaffold. For instance, a number of this compound derivatives have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with potent cytotoxic effects against various cancer cell lines.

More recently, the focus has shifted towards understanding the SAR of these compounds to optimize their biological activity. For example, studies on antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have systematically modified different positions of the molecule to identify key structural features required for activity. nih.govacs.org These investigations provide valuable insights for the rational design of more potent and selective drug candidates.

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)
5a HCT-11613.26
MCF-718.52
HepG216.11
5b HCT-1168.64
MCF-719.34
HepG212.76
5c HCT-11616.74
MCF-720.26
HepG215.45
Doxorubicin HCT-1165.49
MCF-77.45

Data sourced from a study on the anticancer activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs

CompoundM. tuberculosis H37Rv MIC (µM)
P19 1.56
P24 0.78
P25 1.56

Data from a study on the structure-activity relationships of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B3001109 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 96335-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNQDTNZMPRNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminopyrazolo 1,5 a Pyrimidin 7 4h One and Analogues

Classical Cyclocondensation Routes

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core predominantly relies on cyclocondensation reactions, a robust and versatile approach that has been refined over decades. These methods typically involve the formation of the pyrimidine (B1678525) ring by reacting a pre-formed aminopyrazole with a suitable three-carbon biselectrophilic partner.

Reactions of Aminopyrazoles with β-Dicarbonyl and 1,3-Biselectrophilic Compounds

A frequently employed and well-established strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov This method is highly effective for creating the fused bicyclic system. rsc.org In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the electrophilic carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration step to form the pyrimidine ring. nih.gov The reaction typically proceeds under acidic or basic conditions and can be facilitated by catalysts to improve yields and reaction times. nih.gov

The versatility of this approach allows for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with various cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone, leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, reacting 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters produces pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position with high regioselectivity. organic-chemistry.org The reaction conditions can be tailored to control the outcome, and the use of different 1,3-biselectrophilic compounds like β-enaminones, β-haloenones, and β-ketonitriles further expands the structural diversity of the resulting products. mdpi.comrsc.orgrsc.org

Reactant 1 (Aminopyrazole)Reactant 2 (β-Dicarbonyl/Biselectrophile)ProductKey Findings & ConditionsReference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dione, Ethyl acetoacetatePyrazolo[1,5-a]pyrimidine derivativesHigh yields (87-95%) achieved through condensation. nih.gov
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidinesRegioselective formation in good yields. nih.gov
N-unsubstituted 5-aminopyrazolesβ,γ-Unsaturated γ-alkoxy-α-keto esters7-Ester functionalized pyrazolo[1,5-a]pyrimidinesHigh regioselectivity, yields ranging from 68% to 95% in refluxing ethanol (B145695). organic-chemistry.org
5-AminopyrazoleEthyl acetoacetate7-Hydroxypyrazolo[1,5-a]pyrimidine derivativesCyclocondensation followed by further functionalization. beilstein-journals.org

One-Step Cyclocondensation Strategies

To enhance efficiency and align with the principles of green chemistry, one-step cyclocondensation strategies have been developed. acs.orgresearchgate.net These methods aim to simplify the synthetic process by combining multiple steps into a single operation, often utilizing microwave irradiation or solvent-free conditions to accelerate the reaction and reduce waste. nih.govrsc.org

A notable example is the microwave-assisted, one-pot synthesis of 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines. This approach involves the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution. This method is characterized by short reaction times, high yields, and operational simplicity. rsc.org Similarly, the general synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones can be achieved through a one-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles. acs.org Three-component reactions, where an aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound are reacted in one pot, also represent an efficient one-step strategy to access the pyrazolo[1,5-a]pyrimidine core. nih.gov

StrategyReactantsProductKey FeaturesReference
Microwave-Assisted One-Potβ-Enaminones, NH-5-aminopyrazoles, Electrophilic reagents3-Halo- and 3-nitro-pyrazolo[1,5-a]pyrimidinesTime-efficient, high yields, formation of three new bonds in one pot. rsc.org
General One-Step Cyclocondensationβ-Ketoesters, AminopyrazolesPyrazolo[1,5-a]pyrimidin-7(4H)-onesUtilizes commercially available starting materials for straightforward synthesis. acs.org
Three-Component Reaction3-Amino-1H-pyrazoles, Aldehydes, Activated methylene compoundsPyrazolo[1,5-a]pyrimidine coreOne-pot synthesis via an imine intermediate followed by cyclization. nih.gov
Microwave-Assisted Cyclization3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazoles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesSolvent-free conditions, high yields, and purity in a short reaction time. nih.gov

Advanced Synthetic Transformations for Structural Diversification

Beyond the initial construction of the heterocyclic core, advanced synthetic transformations are crucial for the structural diversification and fine-tuning of the biological activity of 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one analogues. These methods allow for the introduction of a wide range of functional groups at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (NAS) is a common and powerful method for functionalizing the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system, particularly at the electrophilic positions 5 and 7. nih.gov This reaction allows for the introduction of various structural motifs by reacting a suitable precursor, often a halo-substituted pyrazolo[1,5-a]pyrimidine, with a range of nucleophiles.

For instance, 7-chloropyrazolo[1,5-a]pyrimidines, readily prepared from the corresponding 7-hydroxy derivatives, can be reacted with various amines to introduce aminoalkyl substituents at the 7-position. beilstein-journals.org The high reactivity of the chlorine atom at position 7 facilitates selective substitution. mdpi.com This strategy has been employed to introduce aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides, thereby enabling extensive structural modifications and the synthesis of libraries of compounds for biological screening. nih.gov

PrecursorNucleophileProductReaction ConditionsReference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholinePotassium carbonate, room temperature mdpi.com
7-Chloropyrazolo[1,5-a]pyrimidineAppropriately substituted diaminesAminoalkylpyrazolo[1,5-a]pyrimidine-7-aminesCoupling reaction beilstein-journals.org
7-Chloropyrazolo[1,5-a]pyrimidinesVarious aryl amines7-Arylaminopyrazolo[1,5-a]pyrimidinesCoupling in ethanol beilstein-journals.org
Halo-pyrazolo[1,5-a]pyrimidinesAromatic amines, alkylamines, cycloalkylamines, alkoxidesFunctionalized pyrazolo[1,5-a]pyrimidinesNucleophilic aromatic substitution nih.gov

Palladium-Catalyzed Cross-Coupling and Click Chemistry for Functionalization

Modern synthetic methodologies like palladium-catalyzed cross-coupling reactions and click chemistry have become indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgnih.gov These reactions offer a high degree of control and functional group tolerance, enabling the introduction of complex molecular fragments.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl and heteroaryl groups. nih.gov For example, 5-chloro-7-morpholino-pyrazolo[1,5-a]pyrimidine can be coupled with indole-4-boronic acid pinacol (B44631) ester using a palladium catalyst to yield the corresponding 5-(indol-4-yl) derivative. mdpi.comnih.gov Palladium catalysis has also been utilized for intramolecular cross-dehydrogenative coupling to synthesize fused pyrazolo[1,5-a]pyrimidines under mild conditions. nih.govacs.orgnih.govacs.org

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient way to attach various bioactive moieties to the pyrazolo[1,5-a]pyrimidine core. nih.gov This has been demonstrated in the reaction of tetrazolo[1,5-a]pyrimidines (which exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers) with terminal alkynes to form 1,2,3-triazolopyrimidines in excellent yields. beilstein-archives.org

Reaction TypeSubstrateReagentProductCatalyst/ConditionsReference
Suzuki-Miyaura Coupling4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholineIndole-4-boronic acid pinacol ester5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine derivativeTetrakis(triphenylphosphino)palladium(0), Na2CO3, DME, reflux mdpi.comnih.gov
Intramolecular CDCAmine and aldehyde derivatives-Fused pyrazolo[1,5-a]pyrimidinesPdCl2 acs.org
Click Chemistry (CuAAC)Trifluoromethyltetrazolo[1,5-a]pyrimidinesTerminal acetylenesTrifluoromethylated triazolylpyrimidinesCopper salts beilstein-archives.org

Introduction of Diverse Functional Groups

A variety of other synthetic transformations are employed to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine ring system, further expanding its chemical space. These modifications are often crucial for optimizing the pharmacological properties of the final compounds. nih.gov

Formylation reactions, for instance using Vilsmeier-Haack conditions, can introduce a formyl group at the highly nucleophilic position 3. nih.gov Halogenation provides important synthetic handles for subsequent cross-coupling reactions. rsc.org Furthermore, amide functionalities can be introduced, for example, at position 3 through the aminolysis of corresponding esters, a reaction that can be challenging but is important for creating analogues of biologically active compounds. rsc.org The pyrazolo[1,5-a]pyrimidine core can also be modified through reactions like nitration, which can be directed to either the pyrazole (B372694) or pyrimidine ring depending on the reaction conditions. rsc.orgresearchgate.net

Functional GroupMethodPosition of IntroductionReagents/ConditionsReference
FormylVilsmeier-Haack reactionPosition 3POCl3, DMF nih.gov
Halogen (Cl, Br, I)Electrophilic HalogenationPosition 3N-halosuccinimides rsc.org
NitroNitrationPosition 3 or 6Nitric acid/sulfuric acid or Nitric acid/acetic anhydride researchgate.net
AmideEster AminolysisPosition 3Amine, catalyst rsc.org
AmineReduction of Azo groupPosition 6Reduction conditions nih.gov

Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidin-7(4H)-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidines to mitigate the environmental impact of chemical production. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile (B47326) under microwave irradiation at 120°C for 20 minutes selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative. nih.gov This rapid cyclization is a hallmark of microwave-assisted synthesis, which enhances the reactivity of starting materials. nih.gov

Another example involves the Rh(iii)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating to produce diverse pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, a one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed using microwave irradiation with methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. monash.edursc.org This method highlights the efficiency of microwave assistance in multicomponent reactions, offering short reaction times and chromatography-free product isolation. monash.edursc.org

The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has also been achieved through a solvent-free condensation reaction of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation, followed by cyclization with 3-methyl-1H-pyrazol-5-amine. rsc.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues
ReactantsProductConditionsKey AdvantagesReference
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile7-Aminopyrazolo[1,5-a]pyrimidine derivative120°C, 20 minutesRapid reaction, high selectivity nih.gov
3-Aminopyrazoles, Aldehydes, Sulfoxonium ylidesPyrazolo[1,5-a]pyrimidinesRh(iii)-catalyst, Microwave heatingThree-component strategy, product diversity nih.gov
Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-onesOne-pot, Microwave irradiationShort reaction time, chromatography-free isolation monash.edursc.org
Methyl ketones, DMF-DMA, 3-methyl-1H-pyrazol-5-amine7-substituted 2-methylpyrazolo[1,5-a]pyrimidinesSolvent-free, 160-180°CHigh yields, solvent-free conditions rsc.org

Ultrasonic Irradiation Methodologies

The use of ultrasonic irradiation is another green chemistry technique that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hubme.hu This method utilizes the energy of sound waves to induce chemical reactions, often leading to shorter reaction times and improved yields. researchgate.net A notable application is the synthesis of a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol, assisted by KHSO4 under ultrasound. bme.hu This approach works well with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and ethyl propiolate, yielding the desired products in good yields. bme.hu

A comparative study highlighted the efficiency of ultrasound, showing that the cyclocondensation reaction between enones and 5-aminopyrazole to form pyrazolo[1,5-a]pyrimidines could be completed in 5 minutes under ultrasonic irradiation at 68–72 °C, similar to the time required for microwave irradiation and significantly faster than the 2 hours needed with a conventional oil bath. nih.gov The use of ultrasound in aqueous media represents a significant step towards minimizing the environmental impact of synthetic organic chemistry. nih.govbme.hu

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in aqueous media or under solvent-free conditions are cornerstone principles of green chemistry. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one and its analogues has benefited greatly from these approaches, often in combination with microwave or ultrasonic energy sources. nih.govbme.hubme.hu

For example, the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives using KHSO4 as a catalyst is effectively carried out in an aqueous-alcohol medium. bme.hu This method not only avoids the use of toxic organic solvents but also simplifies the work-up procedure, as the product often precipitates out and can be collected by filtration. bme.hu Similarly, solvent-free syntheses of pyrazolo[1,5-a]pyrimidines have been developed, such as the reaction of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under microwave irradiation. nih.gov Another green, one-pot solvent-free synthesis of various pyrazolo[1,5-a]pyrimidines has been reported, further emphasizing the move away from traditional, solvent-heavy processes. researchgate.net

Regioselective Synthesis Strategies for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Regioselectivity is a critical aspect of synthesizing substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, as the biological activity can vary significantly between different isomers. The condensation of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can potentially lead to the formation of two different regioisomers.

The reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov The nature of the β-dicarbonyl compound plays a crucial role in controlling the reaction pathway and ensuring the formation of a single isomer. nih.gov A synthetic scheme has been developed that features the regioselective construction of a tricyclic piperidine (B6355638) ring-fused pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, starting from the condensation of 1H-pyrazole-5-amines with cyclic β-oxoesters. benthamdirect.comresearchgate.net

Microwave irradiation has also been noted to influence the regioselectivity of cyclization, favoring the formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives over their 5-amino isomers in certain reactions. nih.gov This control over the formation of specific isomers is vital for developing compounds with desired pharmacological properties.

Multicomponent Reaction Approaches to Pyrazolo[1,5-a]pyrimidin-7(4H)-one Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. distantreader.org While specific examples for this compound are less detailed in the provided context, the principles have been applied to structurally similar frameworks like pyrazolo[1,5-a]quinazolines. distantreader.org

For instance, novel pyrazolo[1,5-a]quinazoline and pyrazolo[1,5-a]quinazolin-6-one derivatives have been synthesized via MCRs of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with aromatic aldehydes and cyclic ketones. distantreader.org These reactions are often carried out in ethanol with a base like triethylamine. distantreader.org The development of a three-component microwave-assisted synthesis for pyrazolo[3,4-d]pyrimidin-4-ones further illustrates the power of MCRs in this field, allowing for the generation of two points of diversity in a single, efficient step. monash.edursc.org

Structural Elucidation via X-ray Crystallography

The unambiguous determination of the molecular structure, including tautomeric forms and regiochemistry, is essential. Single-crystal X-ray diffraction is a definitive analytical technique used for the structural elucidation of pyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives. nih.govacs.org

Biological Activities and Therapeutic Potential of 5 Aminopyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

Anticancer Efficacy and Associated Mechanisms of 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have garnered significant attention in medicinal chemistry due to their wide array of biological activities, most notably their potential as anticancer agents. nih.gov These heterocyclic compounds are recognized as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies. nih.gov Their structural versatility allows for modifications that enhance their efficacy and selectivity against various cancer cell lines. nih.gov

The anticancer properties of these derivatives have been demonstrated through both in vitro and in vivo studies, showcasing their cytotoxicity and antiproliferative effects. nih.govrsc.org The core of their therapeutic action lies in the modulation of protein kinase activity, which is often dysregulated in cancerous cells. nih.gov

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govrsc.org Pyrazolo[1,5-a]pyrimidine derivatives have emerged as effective inhibitors of a variety of protein kinases. nih.gov Their unique structure, which can mimic ATP, allows them to interact with the ATP-binding pocket of kinases, thereby inhibiting their function. nih.gov This inhibitory action disrupts the signaling pathways that are essential for cancer cell proliferation and survival.

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully engineered to target a range of kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Tropomyosin Receptor Kinase (Trk), and Cyclin-Dependent Kinases (CDKs). rsc.orgnih.govmdpi.com The ability to introduce diverse functional groups onto this core structure has facilitated the development of derivatives with enhanced potency and selectivity for specific kinase targets. nih.govrsc.org

Derivatives of this compound have demonstrated the ability to inhibit protein kinases through multiple mechanisms. nih.govrsc.org The most common mechanism is ATP-competitive inhibition, where the compound binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov This mode of action is a result of the pyrazolo[1,5-a]pyrimidine scaffold's ability to mimic the purine (B94841) ring of ATP. nih.gov

In addition to competitive inhibition, some derivatives function as allosteric modulators. rsc.orgcjph.com.cn These molecules bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that alters the enzyme's activity. cjph.com.cn Allosteric modulators can offer higher selectivity and a reduced risk of off-target effects compared to their ATP-competitive counterparts. cjph.com.cn This dual capability for both ATP-competitive and allosteric modulation highlights the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in designing targeted cancer therapies. nih.govrsc.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Its overexpression or mutation is a common driver in various cancers, including non-small cell lung cancer (NSCLC). rsc.orgnih.gov Consequently, EGFR has become a significant target for anticancer drug development. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent EGFR inhibitors. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds to effectively target EGFR. For instance, certain substitutions on the pyrazolo[1,5-a]pyrimidine core have been shown to enhance inhibitory activity against EGFR. nih.gov

CompoundTargetIC50 (µM)Reference
Cyano derivative (15)EGFR0.135 nih.gov
Analog (16)EGFR0.034 nih.gov
Compound (4)EGFR0.054 nih.gov

The Raf-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation, often through mutations in the B-Raf kinase, is a key driver in a significant portion of melanomas. nih.govspringermedizin.de This has made B-Raf and its downstream target, MEK, important therapeutic targets for this cancer. nih.govspringermedizin.de

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as inhibitors of B-Raf kinase. nih.gov Through structure-activity relationship studies, various regions of the pyrazolo[1,5-a]pyrimidine scaffold have been modified to improve their biochemical profile against B-Raf. nih.gov The inhibitory effects of these compounds on both B-Raf and MEK kinases are particularly relevant in the context of treating melanoma. nih.govrsc.org

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that have emerged as important targets in oncology. nih.govresearchgate.net Fusions involving the genes that encode for these kinases (NTRK1, NTRK2, and NTRK3) are oncogenic drivers in a wide range of solid tumors. researchgate.net

The pyrazolo[1,5-a]pyrimidine framework is a prominent scaffold for the development of Trk inhibitors. nih.govmdpi.com Several potent Trk inhibitors based on this structure have been developed, with some exhibiting significant inhibitory activity at nanomolar concentrations. nih.gov Structure-activity relationship studies have revealed that the pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the Trk kinase domain. nih.govmdpi.com

CompoundTargetIC50 (nM)Reference
Compound 22TrkA3 nih.govmdpi.com
TrkB14
TrkC1
Compound 8aTrk< 5 nih.gov
Compound 8fTrk< 5 nih.gov
Compound 9aTrk< 5 nih.gov
Compound 9bTrk< 5 nih.gov
Compound 9fTrk< 5 nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle, and their dysregulation is a common feature of cancer. nih.govnih.gov This makes CDKs attractive targets for the development of novel anticancer therapies. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop potent inhibitors of various CDKs. nih.govrsc.org

One such derivative, compound 4k, has been identified as a novel and potent inhibitor of CDK1, CDK2, and CDK9. nih.gov This compound has demonstrated the ability to suppress the phosphorylation of CDK substrates and inhibit the growth of human tumor xenografts when administered orally. nih.gov The development of such CDK inhibitors highlights the therapeutic potential of the pyrazolo[1,5-a]pyrimidine core in targeting the cell cycle machinery of cancer cells. nih.govekb.eg

Histone Demethylase (KDM5) Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have been identified as potent and selective inhibitors of the KDM5 family of histone demethylases. nih.gov These enzymes are crucial in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. Through structure- and property-based design, lead molecules have been optimized to generate highly effective KDM5 inhibitors. nih.gov

One such optimization effort led to a derivative with significantly improved cellular potency (PC9 H3K4Me3 EC50 = 0.34μM). nih.gov This compound not only demonstrated high efficacy but also maintained favorable physicochemical properties and an excellent pharmacokinetic profile in mouse models. nih.gov The inhibition of KDM5 leads to widespread increases in the H3K4me3 histone mark, particularly at gene promoters, which can reverse the epigenetic changes associated with certain cancers, such as KMT2D mutant lymphomas. nih.gov Research has shown that KDM5 inhibition can restore the expression of genes regulated by KMT2D, highlighting a novel therapeutic strategy. nih.gov

Cytotoxic Activity Against Human Tumor Cell Lines (e.g., HCT116, Colo-205)

A significant body of research has been dedicated to evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been screened for in vitro cytotoxic activity against various human carcinoma cell lines, including colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2). rhhz.netekb.eg

Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent antitumor activity. For instance, some compounds showed greater efficacy against HCT-116 and PC-3 cell lines than the parent 5-amino-1H-pyrazoles. rhhz.net In one study, two derivatives demonstrated significant antitumor efficacy against HCT-116 and PC-3 cells, with IC50 values superior to the reference drug doxorubicin. ekb.eg Another series of pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity, with several compounds showing promising activity against HCT116 and other cancer cell lines. researchgate.net The consistent cytotoxic effects observed in these studies underscore the potential of this chemical scaffold as a template for the development of novel anticancer agents. rhhz.netekb.eg

CompoundCell LineReported IC50 (µg/mL)Reference
Compound 22HCT-11659.18 ekb.eg
Compound 22PC-367.27 ekb.eg
Compound 23HCT-11658.44 ekb.eg
Compound 23PC-364.58 ekb.eg
Doxorubicin (Reference)HCT-11673.50 ekb.eg
Doxorubicin (Reference)PC-375.24 ekb.eg

Antitubercular Activity Against Mycobacterium tuberculosis (Mtb)

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure has been repeatedly identified as a promising scaffold for the development of new antitubercular agents. acs.orgnih.govresearchgate.net Derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, making them a critical area of investigation in the fight against tuberculosis. nih.gov

Identification via High-Throughput Whole-Cell Screening

The initial discovery of the antitubercular potential of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was the result of high-throughput screening (HTS) of diverse small-molecule libraries against whole Mtb cells. acs.orgnih.govresearchgate.net This phenotypic screening approach identified several hit compounds containing this core structure. researchgate.netnih.gov Subsequent synthesis and structure-activity relationship (SAR) studies on these initial hits have led to the development of analogues with substantially improved antimycobacterial potency and more favorable pharmacological profiles. acs.orgnih.gov

In Vitro and Ex Vivo Assessment in Macrophage Models

Following their initial identification, lead compounds from the pyrazolo[1,5-a]pyrimidin-7(4H)-one series underwent further biological evaluation. These compounds demonstrated potent bactericidal activity against replicating Mtb. nih.gov Crucially, optimized derivatives showed promising activity against Mtb residing within macrophages, the primary host cell for the pathogen. acs.orgnih.govresearchgate.net This is a critical indicator of potential therapeutic efficacy, as compounds must be able to penetrate host cells and exert their effect in the intracellular environment. Furthermore, the most promising hits exhibited low cytotoxicity against mammalian cell lines, indicating a favorable selectivity index. acs.orgnih.gov

Absence of Activity Related to Known Mtb Targets (Cell-Wall Biosynthesis, Isoprene (B109036) Biosynthesis, Iron Uptake)

Investigation into the mechanism of action for this class of compounds has revealed that they likely operate through a novel pathway. nih.govresearchgate.net While other chemically related scaffolds have been shown to target known Mtb functions, this specific series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones does not. nih.gov Studies have confirmed that their mechanism is not related to the inhibition of cell-wall biosynthesis or isoprene biosynthesis. nih.govresearchgate.net

Furthermore, although some similar compounds were found to interfere with iron homeostasis in mycobacteria, experiments demonstrated that the antitubercular activity of this particular series was not related to iron uptake or chelation. nih.govresearchgate.net This distinction is important, as it suggests a different and potentially novel mode of action, which is highly desirable for overcoming existing drug resistance mechanisms. nih.gov

Antimicrobial Properties

Beyond their potent effects against Mtb, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broader spectrum of antimicrobial activities. acs.orgnih.gov The scaffold's synthetic flexibility allows for structural modifications that can be tailored to target different pathogens. acs.org

Research has shown that various derivatives exhibit encouraging antibacterial characteristics against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov For example, certain novel pyrazolo[1,5-a]pyrimidine derivatives displayed excellent antibacterial activity against clinically isolated multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.062 µg/mL. nih.gov These findings indicate that the pyrazolo[1,5-a]pyrimidine nucleus is a versatile pharmacophore that can serve as a foundation for the development of a wide range of antimicrobial agents. acs.orgnih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Organisms)

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research has identified several compounds within this class that exhibit significant efficacy, suggesting their potential as novel antibacterial agents. nih.govzenodo.org

In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity. Several compounds, including 8b , 10e , 10i , and 10n , were identified as the most potent against both Gram-positive and Gram-negative bacterial strains. nih.gov Notably, compound 10i , which features two 4-bromophenyl moieties, showed increased reactivity, comparable to the standard antibiotic ampicillin. nih.gov

Another study investigating 16 different pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives reported significant antibacterial activities for five of the compounds. zenodo.org Among the pyrazolo[1,5-a]pyrimidine derivatives, compounds 6 , 9a , and 10a displayed excellent antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.062 to 0.50 µg/mL against Gram-negative isolates and 0.125 to 0.50 µg/mL against Gram-positive isolates. zenodo.org

CompoundBacterial TypeActivity/MeasurementResultReference
8bGram-Positive & Gram-NegativeMost Active CompoundHigh Activity nih.gov
10eGram-Positive & Gram-NegativeMost Active CompoundHigh Activity nih.gov
10iGram-Positive & Gram-NegativeIncreased ReactivityComparable to Ampicillin nih.gov
10nGram-Positive & Gram-NegativeMost Active CompoundHigh Activity nih.gov
6Gram-PositiveMIC0.125-0.50 µg/mL zenodo.org
6Gram-NegativeMIC0.062-0.50 µg/mL zenodo.org
9aGram-PositiveMIC0.125-0.50 µg/mL zenodo.org
9aGram-NegativeMIC0.062-0.50 µg/mL zenodo.org
10aGram-PositiveMIC0.125-0.50 µg/mL zenodo.org
10aGram-NegativeMIC0.062-0.50 µg/mL zenodo.org

Antifungal Activity

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives extends to antifungal applications, particularly against phytopathogenic fungi. These fungi are a major cause of crop destruction and can produce mycotoxins harmful to humans and animals. mdpi.com

In a study evaluating the antifungal properties of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines, several derivatives were found to be effective at inhibiting the growth of five different phytopathogenic fungi: Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. mdpi.comnih.govnih.gov The mycelium growth rate method was used to assess the in vitro antifungal activity of these compounds. nih.gov

Among the tested compounds, 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative 4j demonstrated an IC50 value of 17.11 μg/mL against A. solani. mdpi.comnih.gov Another derivative, 4h , was effective against both Cytospora sp. and F. solani, with IC50 values of 27.32 and 21.04 μg/mL, respectively. mdpi.comnih.gov

CompoundFungal SpeciesIC50 (μg/mL)Reference
4jAlternaria solani17.11 mdpi.comnih.gov
4hCytospora sp.27.32 mdpi.comnih.gov
Fusarium solani21.04 mdpi.comnih.gov

Other Pharmacological Relevance

Beyond their antimicrobial properties, derivatives of this compound have shown a broad range of other pharmacological activities, highlighting their versatility as a scaffold for drug development.

Antiviral Applications

The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in a number of compounds with antiviral activity. eurekaselect.com A notable example is the development of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives as potent inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. google.com A series of these compounds were synthesized and showed significant inhibitory activity in enzymatic assays, demonstrating the potential of this chemical class in the development of novel antiviral therapies. google.com

Anti-inflammatory Effects

Chronic inflammation is a contributing factor to a number of diseases, making the control of the inflammatory response an important therapeutic goal. While research on the anti-inflammatory effects of this compound itself is limited, studies on the broader class of pyrazolo[1,5-a]pyrimidines and related fused heterocyclic systems suggest potential in this area. eurekaselect.com For instance, a library of 80 pyrazolo[1,5-a]quinazoline compounds, a related scaffold, were synthesized and screened for anti-inflammatory activity, with eleven compounds demonstrating notable potency. These findings suggest that the pyrazolo[1,5-a]pyrimidine core is a promising scaffold for the development of new anti-inflammatory agents.

Psychopharmacological Modulation (e.g., Sedative, Anxiolytic Agents)

Several commercially available drugs with a pyrazolo[1,5-a]pyrimidine core structure are utilized for their effects on the central nervous system, highlighting the psychopharmacological potential of this class of compounds. Examples include:

Zaleplon: Used for the treatment of insomnia.

Indiplon: A hypnotic and sedative agent.

Ocinaplon: Possesses anxiolytic, sedative, and amnestic properties.

These drugs underscore the potential of this compound derivatives to be developed as new agents for treating anxiety and sleep disorders.

Enzyme Inhibitory Activity (e.g., Carboxylesterase, Translocator Protein, PDE10A)

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of enzymes.

Translocator Protein (TSPO): The 18kDa translocator protein (TSPO) is a target for new therapies for glioblastoma. Derivatives of the pyrazolo[1,5-a]pyrimidine acetamide (B32628) DPA-713 have been identified as high-affinity TSPO ligands. nih.gov A study of DPA-713 and its analogues revealed that while all the tested ligands had nanomolar affinity for TSPO, their functional activity varied. nih.gov For example, the hexyl ether and benzyl (B1604629) ether derivatives of DPA-713 were found to decrease the proliferation of human T98G glioblastoma cells and induce apoptosis. nih.gov Another study synthesized a series of novel pyrazolo[1,5-a]pyrimidines closely related to DPA-714, another TSPO ligand, and found that all derivatives displayed subnanomolar affinity for TSPO. zenodo.org

PDE10A: A pyrazolo[1,5-a]pyrimidine derivative, MT-3014 , has been developed as a highly selective inhibitor of phosphodiesterase 10A (PDE10A). This enzyme is a promising target for the treatment of schizophrenia.

Antischistosomal Activity

Research into the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives has explored their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. lookchem.com Studies have focused on the synthesis and evaluation of various analogs, including 7-hydroxypyrazolo[1,5-a]pyrimidines, 7-mercaptopyrazolo[1,5-a]pyrimidines, 4-alkyl-pyrazolo[1,5-a]pyrimidin-7-ones, and the corresponding 4-alkylpyrazolo[1,5-a]pyrimidine-7-thiones. lookchem.com

The investigation into these compounds was partly prompted by the understanding that S. mansoni cannot synthesize purine nucleotides de novo and relies on a salvage pathway for their production. lookchem.com This metabolic vulnerability suggested that purine analogs, such as pyrazolo[1,5-a]pyrimidines, could act as effective antimetabolites. lookchem.com

In vitro testing of these synthesized compounds against S. mansoni revealed that the 7-mercaptopyrazolo[1,5-a]pyrimidine series of compounds possessed the most significant antischistosomal activity. lookchem.com Notably, compounds 37 and 47 from this series were found to be lethal to the parasites at a concentration of 100 µg/mL after just one hour of exposure. lookchem.com The 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives demonstrated a lower level of activity in comparison. lookchem.com Despite the promising results observed in the laboratory, none of the compounds that exhibited in vitro activity were found to be effective against S. mansoni in in vivo studies. lookchem.com

In Vitro Antischistosomal Activity of 7-Mercaptopyrazolo[1,5-a]pyrimidine Derivatives

CompoundConcentration (µg/mL)Exposure Time (hours)Result
37 1001Lethal
47 1001Lethal

Structure Activity Relationship Sar Analysis of 5 Aminopyrazolo 1,5 a Pyrimidin 7 4h One Analogues

Correlating Substituent Patterns with Pharmacological Outcomes

SAR studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues have revealed that the nature and position of substituents significantly impact their pharmacological effects, particularly their antitubercular activity. nih.govresearchgate.net Modifications at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) core can drastically alter the compound's potency and selectivity.

For instance, a study exploring antitubercular agents based on this scaffold found that substitutions at the C-2 and C-5 positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core were critical for activity. A focused library of 27 analogues was synthesized to probe the SAR. nih.gov The initial hit compound, with a phenyl group at C-2 and a methyl group at C-5, showed moderate activity. nih.govresearchgate.net

Further exploration of substituents at the C-2 position demonstrated that aromatic and heteroaromatic rings were generally favored. The introduction of a 4-fluorophenyl group at C-2 led to a significant improvement in antitubercular activity. Conversely, replacing the phenyl group with smaller alkyl groups like methyl or isopropyl resulted in a loss of activity. researchgate.net

At the C-5 position, small alkyl groups such as methyl were found to be optimal. Increasing the size of the alkyl group to ethyl or introducing bulky substituents like cyclohexyl or isobutyl was not well-tolerated and led to a decrease or complete loss of activity. researchgate.net This suggests that the C-5 position has specific steric constraints for optimal biological activity.

The following table summarizes the SAR findings for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues against Mycobacterium tuberculosis (Mtb) H37Rv.

CompoundR1 (C-2 Position)R2 (C-5 Position)MIC (μM) against Mtb H37Rv
Hit Compound PhenylMethyl3.12
Analogue 1 4-FluorophenylMethyl<0.78
Analogue 2 2-ThienylMethyl1.56
Analogue 3 Pyridin-4-ylMethyl3.12
Analogue 4 MethylMethyl>50
Analogue 5 PhenylEthyl12.5
Analogue 6 PhenylCyclohexyl>50

These findings highlight the importance of the electronic and steric properties of the substituents at C-2 and C-5 in determining the antitubercular potency of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues.

Identification of Key Pharmacophoric Features for Specific Biological Activities

For antitubercular activity, several key pharmacophoric features have been identified within the 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. The pyrazolopyrimidine core itself is a crucial element. nih.gov SAR studies have shown that the 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold is important for activity against M. tuberculosis. nih.gov

Furthermore, the nature of the substituent at the C-3 position offers a higher degree of flexibility, allowing for modifications to improve physicochemical properties without compromising activity. nih.gov The presence of a hydrogen bond donor, specifically the N-H group in the pyrimidine (B1678525) ring, is also considered essential for antitubercular potency, as it may be involved in critical interactions with the biological target. nih.gov

The lactam carbonyl group within the pyrazolo[1,5-a]pyrimidin-7(4H)-one structure plays a significant role in enzyme interactions, often forming a key hydrogen bond with the target protein. nih.gov This interaction is crucial for the binding and inhibitory activity of these compounds.

Modifications at the C-3 position can also significantly alter the interaction with enzymes. For instance, in the context of BCL6 inhibitors, introducing a nitrile group at C-3 resulted in the highest affinity. This suggests a polar interaction with an asparagine residue, which helps to stabilize the compound within the enzyme's binding site. nih.gov This highlights how targeted modifications at the C-3 position can be leveraged to enhance enzyme inhibition.

To investigate the importance of the tautomeric forms and the hydrogen bonding capabilities of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, N- and O-methylated analogues have been synthesized and evaluated. nih.govacs.org O-methylation of the lactam oxygen and N-methylation of the pyrimidine nitrogen both resulted in a complete loss of antitubercular activity. nih.gov

The O-methylated derivative is constrained to a tautomeric form that is inactive, while the N-methylated analogue loses its hydrogen bond donor capability. nih.gov This strongly indicates that the N-H group of the pyrimidine ring is a critical hydrogen bond donor for target engagement and that the specific tautomeric form of the molecule is essential for its biological activity. nih.govacs.org

CompoundModificationAntitubercular Activity
Parent Compound -Active
O-Methylated Analogue O-CH3Inactive
N-Methylated Analogue N-CH3Inactive

Tautomerism and its Implications for Biological Efficacy

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in several tautomeric forms. nih.govacs.org Different tautomers can interact with biological targets in unique ways, and establishing the dominant tautomeric form is crucial for understanding the SAR and for rational drug design. nih.gov X-ray crystallography studies have shown that the 4H-one tautomer is the dominant form in the solid state. nih.gov

The loss of activity upon N- and O-methylation suggests that the ability to tautomerize or the presence of a specific tautomer is critical for biological efficacy. nih.govnih.gov The 4H-one tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a specific spatial arrangement that is likely optimal for binding to the biological target. Fixing the molecule in a different tautomeric form through methylation disrupts this arrangement and abrogates activity. nih.gov

Rational Design and Lead Optimization Strategies

Rational design and lead optimization are key strategies for improving the potency, selectivity, and pharmacokinetic properties of lead compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.govmdpi.commdpi.com These strategies are guided by the SAR data obtained from initial screening and analogue synthesis.

For example, starting with a lead pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, structure- and property-based design approaches have been successfully used to generate potent and selective inhibitors of KDM5, a histone demethylase. nih.gov This involved modifying substituents to improve cell potency while maintaining suitable physicochemical properties and a good pharmacokinetic profile. nih.gov

In the development of PI3Kδ inhibitors, a pyrazolo[1,5-a]pyrimidine scaffold was optimized by introducing different substituents at the C-5 position. mdpi.com This led to the discovery of potent and selective inhibitors with low nanomolar IC50 values. mdpi.com Further optimization of a related series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine resulted in a lead compound with high activity and good selectivity, highlighting the power of iterative design and synthesis in lead optimization. mdpi.com

These examples demonstrate that a thorough understanding of the SAR of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core allows for the rational design of analogues with improved therapeutic potential for various diseases.

Enhancement of Cell Potency and Selectivity

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core was synthesized and evaluated to understand the structure-activity relationships (SAR) governing their antitubercular activity. acs.org Initial modifications on the core scaffold revealed that methylation at either the oxygen (O-Me) or nitrogen (N-Me) positions resulted in a loss of activity, highlighting the importance of the tautomeric forms and hydrogen bonding capabilities of the parent molecule. acs.org

Further exploration of substituents at various positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to the identification of analogues with substantially improved activity against Mycobacterium tuberculosis (Mtb). acs.org Notably, compounds P19 , P24 , and P25 demonstrated significant improvements in antitubercular activity. acs.org These promising analogues exhibited favorable selectivity indices, showing greater than 10-fold selectivity for Mtb over HepG2 cells. acs.org However, they did show modest cytotoxicity against the murine macrophage cell line J774. acs.org

In a separate line of research focused on developing inhibitors for lysine-specific demethylase 5 (KDM5), a lead molecule containing the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was optimized. nih.gov Through structure- and property-based design approaches, analogue 48 was developed with improved cell potency. nih.gov This demonstrates the versatility of the scaffold in achieving high potency and selectivity against different biological targets through targeted chemical modifications. nih.gov

Table 1: In Vitro Activity of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues

CompoundTarget/OrganismActivity MetricValueReference
P19 M. tuberculosisIC50 (J774 cells)29.6 ± 1.2 µM acs.org
P24 M. tuberculosisIC50 (J774 cells)22.5 ± 2.1 µM acs.org
P25 M. tuberculosisIC50 (J774 cells)20.2 ± 0.8 µM acs.org
48 KDM5 (PC9 cells)H3K4Me3 EC500.34 µM nih.gov

Strategies for Improving In Vivo Performance

For analogues of this compound to be effective therapeutic agents, good in vitro potency must translate to in vivo efficacy. This requires favorable pharmacokinetic (PK) properties. The lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold for KDM5 inhibition provides a clear example of strategies to enhance in vivo performance. nih.gov

The optimized compound, 48 , not only showed improved cell potency but also maintained suitable physicochemical properties, which are crucial for oral bioavailability. nih.gov This analogue displayed an excellent pharmacokinetic profile in mice. nih.gov When administered orally to mice, 48 achieved an unbound maximal plasma concentration (Cmax) that was more than 15-fold higher than its cellular EC50 value. nih.gov This robust pharmacokinetic profile makes it a suitable chemical probe for studying the biological functions of KDM5 in vivo. nih.gov The successful optimization of this scaffold highlights the potential to develop orally bioavailable drugs based on the this compound core. nih.gov

Table 2: Pharmacokinetic Profile of Compound 48 in Mice

CompoundDosing RouteDoseCmax (unbound) vs. Cell EC50OutcomeReference
48 Oral50 mg/kg BID>15-foldExcellent pharmacokinetic profile nih.gov

Mechanistic Investigations of 5 Aminopyrazolo 1,5 a Pyrimidin 7 4h One Mode of Action

Elucidation of Specific Molecular Targets and Binding Sites

Research has revealed that derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold can interact with a variety of molecular targets, underscoring the chemical tractability of this heterocyclic system. The specific target and binding interactions are dictated by the chemical functionalities appended to the core structure.

One key mode of action involves the inhibition of protein kinases. rsc.org Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases to block their activity and disrupt cellular signaling. rsc.orgnih.gov This mechanism is central to their potential as anticancer agents. For instance, various derivatives have been investigated as inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. ekb.eg In the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety has been identified as crucial for establishing a hinge interaction with the Met592 residue, which is a key factor for binding affinity. mdpi.com

Beyond kinases, compounds featuring this scaffold have been developed to target other enzyme families. Specific derivatives have been optimized as potent and selective inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a target for type 2 diabetes management. nih.gov Others have been identified as inhibitors of the KDM5 family of histone demethylases, specifically Retinoblastoma-Binding Protein 2, which are epigenetic targets in cancer therapy. nih.gov Further research has led to the development of selective inhibitors for Phosphoinositide 3-kinase δ (PI3Kδ), a signaling molecule involved in inflammatory and autoimmune diseases. mdpi.com

Table 1: Identified Molecular Targets for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Target Enzyme/ProteinTherapeutic AreaMechanism/Binding InteractionReference
Cyclin-Dependent Kinase 2 (CDK2)CancerATP-competitive inhibition at the kinase binding site. ekb.eg
Tropomyosin Receptor Kinase (Trk)CancerForms a hinge interaction with the Met592 residue. mdpi.com
Dipeptidyl Peptidase 4 (DPP-4)DiabetesInhibition of enzymatic activity. nih.gov
KDM5 Family (e.g., Retinoblastoma-Binding Protein 2)CancerInhibition of histone demethylase activity. nih.gov
Phosphoinositide 3-kinase δ (PI3Kδ)Inflammation/Autoimmune DiseaseSelective inhibition of the δ isoform. mdpi.com
Probable Oxidoreductase (Rv1751)TuberculosisSubstrate for catabolism; not an inhibitory target. acs.orgnih.gov

Differentiation of Mechanistic Pathways for Chemically Related Compounds

A significant finding in the study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is that chemically similar compounds can possess fundamentally different mechanisms of action. acs.orgresearchgate.net This highlights the risk of grouping compounds based solely on a shared chemical core without thorough mechanistic investigation. acs.orgnih.gov

In the field of antitubercular research, several distinct modes of action have been attributed to different analogues of this scaffold. While some derivatives exert their effect through a novel mechanism involving catabolism by a specific hydroxylase (see section 5.3), other closely related compounds have been reported to function via entirely different pathways. acs.orgnih.gov For example, some analogues are believed to interfere with cell-wall biosynthesis or isoprene (B109036) biosynthesis. acs.orgnih.gov Another derivative, compound 2, was shown to disrupt iron homeostasis in mycobacteria by directly binding to intracellular Fe²⁺. acs.orgnih.gov A different analogue, compound 4, was reported to be an inhibitor of the Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS). researchgate.net The mechanism of action for the specific 5-amino derivatives that are substrates for the FAD-dependent hydroxylase Rv1751 was confirmed to be unrelated to these previously described pathways. acs.orgnih.gov

Table 2: Differentiated Mechanistic Pathways of Antitubercular Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
Mechanistic PathwayDescriptionAssociated AnaloguesReference
Enzymatic CatabolismCompound is hydroxylated and inactivated by the FAD-dependent hydroxylase Rv1751. Resistance arises from mutations in Rv1751.P19, P24, Compound 1 acs.orgnih.gov
Interference with Iron HomeostasisCompound directly binds to intracellular Fe²⁺, disrupting essential iron-dependent processes.Compound 2 acs.orgnih.gov
Inhibition of Isoprene BiosynthesisCompound inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS).Compound 4 researchgate.net
Inhibition of Cell-Wall BiosynthesisA proposed mechanism for some compounds sharing the core structure.General Scaffold acs.orgnih.gov

Role of Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Hydroxylase in Compound Catabolism and Resistance

A key mechanism of action and resistance for a specific series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones involves a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751, in Mycobacterium tuberculosis. acs.orgnih.gov Rather than this enzyme being an inhibitory target, it actively metabolizes and inactivates the compound. acs.org The enzyme promotes the catabolism of the compound through hydroxylation, using molecular oxygen. acs.orgnih.gov

Resistance to these compounds is conferred by mutations within the rv1751 gene. acs.org Whole-genome sequencing of resistant mutants revealed that all single-nucleotide polymorphisms (SNPs) mapped to this nonessential gene, which is annotated as a probable oxidoreductase. acs.org The level of resistance was found to correlate with the specific location of the mutation within the protein structure. acs.org

Table 3: Mutations in Rv1751 and Corresponding Resistance Levels to Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Resistance LevelMutation (Amino Acid Change)Reference
Low-levelP152, L250, A434 acs.org
IntermediateV96, H97 acs.org
High-levelL399 acs.org

These findings suggest that the compounds act as pro-drugs that are converted into a toxic species, or that the compounds inhibit a target and Rv1751 is a detoxification enzyme. The mutations likely alter the enzyme's affinity for the compound, reducing the rate of catabolism and allowing the compound to accumulate and exert its antitubercular effect. acs.org

Computational and Molecular Docking Studies

Computational and molecular docking studies have been instrumental in understanding the structure-activity relationships and binding modes of 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives with their respective molecular targets. ekb.egnih.gov

In the investigation of the antitubercular resistance mechanism, the structure of the FAD-dependent hydroxylase Rv1751 was modeled using the crystal structure of a similar protein, rifampicin (B610482) monooxygenase (Rox), as a template. acs.org This computational model revealed that mutations conferring intermediate and high-level resistance (e.g., H97 and L399) were located proximal to the substrate-binding site. acs.org In contrast, mutations leading to low-level resistance were in positions distal to this site. acs.org This structural analysis supported the hypothesis that mutations directly impact the binding and subsequent catabolism of the compound. acs.org

For derivatives targeting protein kinases, molecular docking has been used to simulate their binding within the ATP-binding pocket. Docking studies of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 provided insights into their binding modes and helped rationalize their observed cytotoxic activity. ekb.eg Similarly, structure-based drug design and docking analysis were employed to optimize derivatives as potent and selective DPP-4 inhibitors. nih.gov In the development of KDM5 inhibitors, structure- and property-based approaches, including X-ray crystallography and molecular dynamics simulations, were used to guide the lead optimization process, resulting in compounds with improved cellular potency. nih.gov These computational methods are crucial for predicting binding interactions, guiding the synthesis of more potent and selective analogues, and elucidating mechanisms of action at the atomic level. ekb.egnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives with Enhanced Target Specificity and Efficacy

The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core allows for extensive functionalization, enabling the optimization of pharmacological properties through detailed structure-activity relationship (SAR) studies. nih.govrsc.org A primary focus of future research is the rational design and synthesis of novel analogues with improved potency and selectivity for specific biological targets.

Research has demonstrated that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can significantly influence biological activity. nih.gov For instance, SAR studies on derivatives as Pim-1 kinase inhibitors revealed that specific substitutions could yield compounds with nanomolar inhibitory activity. nih.gov Similarly, exploration of the scaffold for antitubercular agents identified key features of the pharmacophore, leading to substantial improvements in activity against Mycobacterium tuberculosis. acs.orgdundee.ac.ukresearchgate.net

Future efforts will likely concentrate on:

Target-Focused Libraries : Synthesizing focused libraries of derivatives to probe interactions with specific enzyme active sites, such as protein kinases (e.g., Pim-1, Flt-3, PI3Kδ, CDK2) and other therapeutic targets. nih.govmdpi.comekb.eg The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and interact with the ATP-binding pocket of kinases, making them attractive candidates for developing selective inhibitors. nih.govrsc.org

Structure-Based Drug Design : Utilizing techniques like X-ray crystallography and computational docking to inform the design of derivatives. acs.orgnih.gov For example, docking studies have been used to investigate the binding modes of these compounds with targets like CDK2, helping to explain their cytotoxic activity. ekb.eg

Selectivity Enhancement : Modifying the core structure to enhance selectivity for a specific target over related proteins, which is crucial for minimizing off-target effects. rsc.orgnih.gov For example, derivatives have been developed that show high selectivity for PI3Kδ over other PI3K isoforms. mdpi.com

Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound TypeTargetKey FindingsReference
Pyrazolo[1,5-a]pyrimidine derivativesPim-1 and Flt-3 KinasesMost tested compounds exhibited nanomolar inhibitory activity against Pim-1. nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosisAnalogues showed improved antitubercular activity with low cytotoxicity. acs.orgnih.gov
5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivativesPI3KδObtained a selection of indole (B1671886) derivatives with improved potency and selectivity towards PI3Kδ inhibition. mdpi.com
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivativesDPP-4Compound d1 showed a nearly 2-fold increase in inhibitory activity (IC50: 49 nM) and over 1000-fold selectivity against DPP-8 and DPP-9. nih.gov

Exploration of Undiscovered Therapeutic Applications

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. bme.huekb.eg This suggests that the full therapeutic potential of this compound and its derivatives has yet to be fully realized.

Current research has established their efficacy in several areas:

Anticancer Agents : Derivatives have shown potent activity as inhibitors of various protein kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Pim-1, and EGFR. nih.govrsc.orgekb.eg Their role as kinase inhibitors is a cornerstone of their application in targeted cancer therapy. nih.govrsc.org

Antitubercular Agents : The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising lead for new drugs against Mycobacterium tuberculosis. acs.orgdundee.ac.ukresearchgate.netnih.gov

Anti-inflammatory Agents : Recent discoveries have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, highlighting their potential in treating inflammatory diseases. nih.gov

Antiviral Agents : A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of the Hepatitis C virus (HCV). nih.gov

Future research will likely expand into new therapeutic avenues. The ability of this scaffold to interact with a wide range of biological targets makes it a valuable starting point for screening against new diseases. bme.hu Areas ripe for exploration include neurodegenerative diseases, metabolic disorders, and other infectious diseases, leveraging the vast chemical space accessible through synthetic modifications. bme.hunih.gov

Integration of Advanced Synthetic Methodologies for Sustainable Production and Novel Analogue Generation

The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly, with a move towards more efficient, scalable, and environmentally friendly methods. nih.gov Traditional syntheses often involve the condensation of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. bme.hunih.govacs.orgnih.gov However, modern methodologies are being integrated to streamline the production of the core structure and its analogues.

Key advancements include:

Green Chemistry Approaches : The use of ultrasonic irradiation and water-based systems has been shown to significantly reduce the environmental impact of synthesis. bme.hunih.govbme.hu These methods offer advantages such as simplicity, good yields, short reaction times, and easy isolation of products. bme.hu

Microwave-Assisted Synthesis : Microwave irradiation can accelerate reactions, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating. nih.gov

Multi-component Reactions : These strategies allow for the construction of complex molecules in a single step from three or more starting materials, improving efficiency and reducing waste. rsc.org

Catalysis : The use of catalysts like KHSO4, palladium, and various Lewis acids facilitates the cyclization and functionalization reactions required to build and diversify the pyrazolo[1,5-a]pyrimidine scaffold. bme.hunih.govrsc.org

These advanced methodologies are not only crucial for the sustainable, large-scale production of promising drug candidates but also enable the rapid generation of large libraries of diverse analogues for high-throughput screening and SAR studies. bme.hunih.gov

Table 2: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines

MethodologyDescriptionAdvantagesReference
Conventional Heating/RefluxCondensation of aminopyrazoles with β-dicarbonyls or alkynes using heat.Well-established and widely used. bme.huacs.org
Ultrasonic IrradiationUse of ultrasound waves to promote the reaction in an aqueous-alcohol medium.Short reaction times, good yields, environmentally friendly. bme.hunih.govbme.hu
Microwave-Assisted SynthesisUtilizes microwave energy to rapidly heat the reaction mixture.Increased reaction rates, improved yields, high regioselectivity. nih.gov
Palladium-Catalyzed Cross-CouplingEnables the introduction of diverse functional groups onto the core scaffold.Enhances structural diversity and biological activity. nih.govrsc.org

Deepening Mechanistic Understanding through Systems Biology and Omics Approaches

While significant progress has been made in identifying the biological targets of this compound derivatives, a deeper understanding of their mechanism of action is essential for optimizing their therapeutic potential. Systems biology, which integrates multidimensional data from "omics" platforms (genomics, proteomics, metabolomics), offers a powerful approach to elucidate how these compounds affect complex biological networks. nih.govnih.gov

Instead of focusing on a single target, systems biology examines the global physiological environment and the downstream effects of modulating a specific protein or pathway. nih.gov This holistic view can:

Uncover Novel Mechanisms : Reveal unexpected off-target effects or identify the broader signaling pathways perturbed by the compound. For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in an FAD-dependent hydroxylase, a finding that helps to clarify its mechanism of action. dundee.ac.ukresearchgate.net

Identify Biomarkers : Help in identifying biomarkers that can predict patient response or resistance to a particular drug.

Guide Combination Therapies : By understanding the complex cross-talk between signaling pathways, systems biology can aid in the rational design of effective combination therapies that target multiple nodes in a disease network. nih.gov

Applying omics technologies to cells or organisms treated with pyrazolo[1,5-a]pyrimidine derivatives can provide comprehensive datasets on changes in gene expression, protein levels, and metabolite concentrations. Analyzing this data can reveal the compound's complete mechanism of action, leading to the development of more effective and safer drugs. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the development of new therapeutic agents. nih.govmdpi.com

In the context of this compound, AI and ML can be applied in several ways:

Virtual Screening : AI-powered screening of large compound libraries can rapidly identify potential hits against a specific target. An AI-powered screening approach was successfully used to identify a potent pyrazolo[1,5-a]pyrimidine derivative that targets TLR4-TLR4 dimerization. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules with desired pharmacological properties, exploring a much wider chemical space than is possible through traditional synthesis alone.

Activity and Property Prediction : ML models can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

Toxicity Prediction : AI can help predict potential toxicity issues early in the drug development process by analyzing chemical structures and biological data. mdpi.com

Q & A

Basic: What are the key synthetic methodologies for preparing 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives?

The synthesis typically involves cyclization of 5-aminopyrazole precursors with enamines or heteroaryl enones. For example:

  • Route 1 : Reacting 5-aminopyrazole-4-carboxamides with enamines under controlled conditions yields pyrazolo[1,5-a]pyrimidines. Hydrazine hydrate reaction conditions determine whether cyanopyrazoles or aminopyrazoles form .
  • Route 2 : Condensation of 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol at ambient temperature generates intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, which are hydrolyzed and coupled with amines .
    Key variables : Reaction temperature, solvent polarity, and substituent effects on the enamine precursor significantly influence product selectivity and yield.

Basic: What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives in the lab?

  • Personal protective equipment (PPE) : Wear gloves, protective clothing, masks, and safety goggles to avoid skin/eye contact and inhalation of toxic vapors .
  • Waste management : Segregate chemical waste (e.g., reaction byproducts, unused reagents) and dispose via certified hazardous waste handlers to prevent environmental contamination .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile/toxic compounds (e.g., trifluoromethyl intermediates) .

Basic: Which analytical techniques are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of substitutions (e.g., distinguishing C-5 vs. C-7 functionalization) and detect tautomeric forms .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for novel derivatives (e.g., [M + H]+ peaks matching calculated values within 0.0003 Da) .
  • Elemental analysis : Cross-checks purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 61.78% found vs. 61.65% calculated for a C13H11N5O derivative) .

Advanced: How can position 7 of the pyrazolo[1,5-a]pyrimidine core be selectively functionalized?

  • Palladium-catalyzed CH arylation : Direct arylation at C-7 using aryl halides or iodonium salts introduces aryl groups without pre-functionalization .
  • Formylation : Reaction with silylformamidines in benzene yields 7-formyl derivatives, useful for further derivatization (e.g., Schiff base formation) .
  • Trifluoromethylation : Introducing CF3 groups at C-7 enhances metabolic stability and bioavailability, as seen in anticancer derivatives .
    Challenges : Competing reactions at C-5 or C-3 require careful optimization of catalysts (e.g., Pd(PPh3)4) and reaction times .

Advanced: How are pyrazolo[1,5-a]pyrimidine derivatives evaluated for biological activity?

  • Enzyme inhibition assays : Measure IC50 values against targets like kinases or phosphodiesterases using fluorescence-based or radiometric methods .
  • Anticancer screening : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare selectivity indices with normal cells .
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability, half-life) and efficacy in xenograft models for lead optimization .
    Key finding : Derivatives with electron-withdrawing groups (e.g., CF3) at C-7 show enhanced enzyme inhibition and tumor suppression .

Advanced: How should researchers address contradictions in reported synthetic yields or biological data?

  • Case study : Conflicting yields in cyclization reactions (e.g., 62% in vs. 68% in ) may arise from solvent purity, heating methods (microwave vs. oil bath), or catalyst loading.
  • Resolution : Reproduce experiments using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate via HPLC purity checks .
  • Biological inconsistencies : Compare assay protocols (e.g., cell line passage number, serum concentration) and standardize positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies optimize the regioselectivity of pyrazolo[1,5-a]pyrimidine functionalization?

  • Steric vs. electronic effects : Bulky substituents at C-2 (e.g., phenyl groups) direct electrophiles to C-7 due to steric hindrance .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at C-5, while nonpolar solvents (e.g., toluene) favor C-7 .
  • Catalyst tuning : Pd(OAc)2 with Xantphos ligand improves C-7 arylation selectivity over competing C-5 pathways .

Basic: What are common pitfalls in synthesizing this compound?

  • Byproduct formation : Hydrazine hydrate excess can lead to over-cyclization; monitor reaction progress via TLC .
  • Purification issues : Use column chromatography with silica gel (hexane/EtOAc gradients) to separate regioisomers .
  • Moisture sensitivity : Store intermediates under nitrogen or in desiccators to prevent hydrolysis of amide/carboxylate groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.